OPSS-Val-Cit-PAB-PNP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OPSS-Val-Cit-PAB-PNP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to facilitate the targeted delivery of cytotoxic agents to cancer cells, thereby minimizing damage to healthy tissues. The linker is cleavable, meaning it can be broken down under specific conditions, allowing the release of the attached drug within the target cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OPSS-Val-Cit-PAB-PNP involves multiple steps, including the formation of peptide bonds and the attachment of functional groups that enable its cleavability. The general synthetic route includes:
Formation of the Val-Cit dipeptide: This step involves coupling valine and citrulline using standard peptide synthesis techniques.
Attachment of PAB (para-aminobenzyloxycarbonyl): This step involves the coupling of the dipeptide with PAB, which serves as a self-immolative spacer.
Incorporation of OPSS (ortho-pyridyl disulfide): This step involves the attachment of OPSS to the PAB-Val-Cit intermediate, enabling the formation of a cleavable disulfide bond.
Addition of PNP (para-nitrophenyl): This final step involves the attachment of PNP, which serves as a leaving group in the conjugation reaction with the antibody
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves:
Optimization of reaction conditions: Ensuring high yield and purity of the final product.
Use of automated peptide synthesizers: To streamline the synthesis of the Val-Cit dipeptide.
Purification techniques: Such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels
Chemical Reactions Analysis
Types of Reactions
OPSS-Val-Cit-PAB-PNP undergoes several types of chemical reactions:
Cleavage reactions: The disulfide bond in OPSS can be cleaved under reducing conditions, releasing the cytotoxic agent.
Hydrolysis: The PNP group can be hydrolyzed under basic conditions, facilitating the conjugation with antibodies.
Substitution reactions: The PAB group can undergo nucleophilic substitution, enabling the attachment of various payloads
Common Reagents and Conditions
Reducing agents: Such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond cleavage.
Basic conditions: Such as sodium hydroxide (NaOH) for PNP hydrolysis.
Nucleophiles: Such as amines for PAB substitution
Major Products Formed
Cytotoxic agents: Released upon cleavage of the disulfide bond.
Conjugated antibodies: Formed upon hydrolysis and substitution reactions
Scientific Research Applications
OPSS-Val-Cit-PAB-PNP has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the study of cellular processes by enabling targeted delivery of bioactive molecules.
Medicine: Integral in the development of ADCs for targeted cancer therapy.
Industry: Used in the production of biopharmaceuticals and diagnostic tools
Mechanism of Action
The mechanism of action of OPSS-Val-Cit-PAB-PNP involves:
Targeted delivery: The compound is conjugated to an antibody that specifically binds to cancer cell antigens.
Cleavage and release: Upon binding, the linker is cleaved by intracellular enzymes, releasing the cytotoxic agent within the cancer cells.
Molecular targets: The cytotoxic agent targets cellular components such as microtubules or DNA, leading to cell death
Comparison with Similar Compounds
Similar Compounds
Fmoc-Val-Cit-PAB-PNP: Another cleavable linker used in ADC synthesis, known for its superior plasma stability.
MC-Val-Cit-PAB-PNP: A bifunctional cathepsin cleavable linker used in ADC construction.
Uniqueness
OPSS-Val-Cit-PAB-PNP is unique due to its specific design that allows for efficient and targeted delivery of cytotoxic agents, minimizing off-target effects and enhancing therapeutic efficacy .
Properties
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-3-methyl-2-[3-(pyridin-2-yldisulfanyl)propanoylamino]butanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39N7O9S2/c1-21(2)29(39-27(41)16-19-50-51-28-7-3-4-17-35-28)31(43)38-26(6-5-18-36-32(34)44)30(42)37-23-10-8-22(9-11-23)20-48-33(45)49-25-14-12-24(13-15-25)40(46)47/h3-4,7-15,17,21,26,29H,5-6,16,18-20H2,1-2H3,(H,37,42)(H,38,43)(H,39,41)(H3,34,36,44)/t26-,29-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQFQQZJUFCHCZ-WNJJXGMVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCSSC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCSSC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39N7O9S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
741.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.